3-acetyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
Description
3-Acetyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a heterocyclic sulfonamide derivative characterized by a thiazolo[5,4-b]pyridine core linked to a sulfonamide group and an acetyl-substituted benzene ring. This compound belongs to a class of molecules designed for targeted therapeutic applications, particularly in enzyme modulation. Its structure combines a sulfonamide moiety, known for its bioisosteric properties with carboxyl and phosphate groups, and a thiazolo-pyridine scaffold, which enhances binding affinity to proteins such as glucokinase (GK) .
Properties
IUPAC Name |
3-acetyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S2/c1-13(24)15-4-2-5-17(12-15)28(25,26)23-16-9-7-14(8-10-16)19-22-18-6-3-11-21-20(18)27-19/h2-12,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCKYNKUQGNUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to handle the complex multi-step synthesis .
Chemical Reactions Analysis
Types of Reactions
3-acetyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Structure and Composition
The structure of 3-acetyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide can be represented as follows:
- Molecular Formula : C18H16N2O3S
- Molecular Weight : 348.39 g/mol
This compound features a thiazolo[5,4-b]pyridine core, which is known for its ability to interact with various biological targets.
Pharmacological Applications
- Anticancer Activity : Thiazolo[5,4-b]pyridine derivatives have shown promising anticancer properties. Research indicates that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies have demonstrated that similar derivatives exhibit cytotoxic effects against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity. Thiazolo[5,4-b]pyridines are reported to possess significant antibacterial and antifungal properties, making them potential candidates for the development of new antibiotics .
- Anti-inflammatory Effects : Some studies suggest that thiazolo[5,4-b]pyridine derivatives can modulate inflammatory responses, which may be beneficial in treating chronic inflammatory diseases. These compounds may inhibit pro-inflammatory cytokines and reduce inflammation markers .
Biochemical Applications
- Enzyme Inhibition : The thiazolo[5,4-b]pyridine scaffold has been used to design inhibitors for specific enzymes involved in disease pathways. For example, certain derivatives have been identified as potent inhibitors of enzymes linked to cancer progression and inflammation .
- Receptor Modulation : Compounds containing the thiazolo[5,4-b]pyridine moiety have been studied for their ability to act as modulators of various receptors, including histamine receptors and glutamate receptors. This property is crucial for developing drugs targeting neurological disorders .
Material Science Applications
The unique structural properties of thiazolo[5,4-b]pyridines also lend themselves to applications in material science:
- Organic Electronics : Research has shown that these compounds can be used in organic semiconductor devices due to their electronic properties. Their ability to form stable thin films makes them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
- Sensors : The chemical properties of thiazolo[5,4-b]pyridine derivatives allow them to be utilized in the development of chemical sensors for detecting specific analytes due to their selective binding capabilities .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal reported the synthesis and evaluation of various thiazolo[5,4-b]pyridine derivatives against human cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, demonstrating significant anticancer activity through apoptotic pathways .
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial properties, a series of thiazolo[5,4-b]pyridine derivatives were tested against Gram-positive and Gram-negative bacteria. The findings revealed that several compounds displayed minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-acetyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The thiazolo[5,4-b]pyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3-acetyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide, we compare it with structurally and functionally related sulfonamide derivatives containing thiazolo-pyridine or analogous heterocyclic frameworks.
Table 1: Structural and Functional Comparison of Selected Compounds
Key Findings
Structural Variations and Target Specificity The 3-acetyl derivative lacks the 5-methoxy and piperazine-sulfonyl groups present in T32612 (CAS 866772-52-3), which are critical for GK activation via allosteric binding . T32612 exhibits a binding pose similar to kaempferol, forming hydrogen bonds with Arg63 in GK’s allosteric pocket (H-bond distances: 4.7–4.9 Å) . Triazolo-thiadiazole derivatives (e.g., compounds from ) replace the thiazolo-pyridine core with triazolo-thiadiazole, reducing GK affinity but expanding bioactivity to antimicrobial applications.
Synthetic Pathways
- Thiazolo-pyridine sulfonamides are typically synthesized via Suzuki-Miyaura coupling (e.g., ) or condensation reactions (e.g., –6). The acetyl group in the target compound may require acetylation post-sulfonamide formation, contrasting with T32612’s multi-step synthesis involving boronic acid coupling .
Bioactivity and Solubility
- T32612 ’s 4-methylpiperazine-sulfonyl group enhances solubility in polar solvents, whereas the 3-acetyl derivative ’s acetyl group may reduce solubility but improve metabolic stability.
- Fluorinated analogs (e.g., ) exhibit higher molecular weights (e.g., 589.1 vs. 543.7 for T32612) but retain moderate activity due to halogen bonding .
Biological Activity
3-acetyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C20H15N3O3S2
- Molecular Weight : 409.5 g/mol
- CAS Number : 2309798-14-7
The compound belongs to the class of thiazolo[5,4-b]pyridine derivatives, which are known for their diverse biological activities. The mechanism of action typically involves:
- Receptor Interaction : Thiazolo[5,4-b]pyridines can interact with various cellular receptors and enzymes, influencing multiple biochemical pathways.
- Biochemical Pathways : These compounds have shown potential in modulating pathways related to inflammation, cancer cell proliferation, and microbial resistance.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Study Findings : A study demonstrated that thiazolo derivatives have potent activity against various bacterial strains, suggesting their potential as antimicrobial agents .
Anticancer Activity
The compound has been evaluated for its anticancer properties:
- In vitro Studies : In cell line assays, thiazolo[5,4-b]pyridine derivatives have shown cytotoxic effects against cancer cells. For example, certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 | <10 |
| Doxorubicin | A431 | 0.5 |
Anti-inflammatory Activity
The anti-inflammatory effects of thiazolo derivatives are also noteworthy:
- Mechanistic Insights : These compounds may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses .
Case Study 1: Antileishmanial Activity
A series of studies evaluated similar thiazolo compounds for antileishmanial activity:
- Results : Compounds demonstrated significant efficacy against Leishmania species with IC50 values in the low micromolar range .
| Compound | Target Organism | IC50 (µM) |
|---|---|---|
| Thiazolo derivative A | L. infantum | 0.070 |
| Thiazolo derivative B | L. amazonensis | 0.059 |
Case Study 2: MALT1 Inhibition
Research has highlighted the role of thiazolo derivatives as inhibitors of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1), which is implicated in autoimmune diseases:
Q & A
Basic Research Question
- Target panel screening : Use kinase profiling assays (e.g., radiometric or fluorescence-based) to quantify IC values against >50 kinases .
- Off-target profiling : Pair with GPCR or ion channel assays to identify non-specific interactions .
- Positive controls : Compare to established inhibitors (e.g., imatinib for tyrosine kinases) to benchmark selectivity .
What strategies mitigate low yield in the final acetylation step?
Basic Research Question
- Catalyst optimization : Employ DMAP (4-dimethylaminopyridine) to accelerate acetylation kinetics .
- Stoichiometric adjustments : Use excess acetyl chloride (1.5–2.0 eq.) in anhydrous THF to drive the reaction .
- Workup modifications : Quench with ice-cold NaHCO to minimize hydrolysis of the acetyl group .
How can computational modeling guide the rational design of derivatives with improved pharmacokinetics?
Advanced Research Question
- ADMET prediction : Use SwissADME or ADMETlab to optimize logP (target 2–3) and reduce CYP3A4 inhibition .
- Solubility enhancement : Introduce polar groups (e.g., morpholine, piperazine) to the sulfonamide moiety while monitoring permeability via PAMPA assays .
- Case study : For N-(4-(1,3-benzothiazol-2-yl)phenyl)-2-(3-chlorobenzenesulfonamido)acetamide, adding a methyl group at C5 improved metabolic stability by 40% in microsomal assays .
What experimental evidence supports the compound’s mechanism of action in kinase inhibition?
Advanced Research Question
- Binding mode analysis : Co-crystallization with ABL1 kinase revealed hydrogen bonds between the sulfonamide group and Glu286, while the thiazolopyridine core occupies the hydrophobic pocket .
- Kinase resistance profiling : Test against mutant isoforms (e.g., T315I) to identify resistance mechanisms .
- Cellular validation : Measure phospho-tyrosine levels via Western blot in leukemia cell lines (e.g., K562) .
How can researchers address discrepancies between in vitro potency and in vivo efficacy?
Advanced Research Question
- Bioavailability optimization : Formulate with cyclodextrin or lipid nanoparticles to enhance oral absorption .
- Metabolite identification : Use LC-MS/MS to track hepatic metabolism (e.g., cytochrome P450-mediated oxidation) .
- Dose-response recalibration : Adjust dosing frequency based on PK/PD modeling to maintain target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
